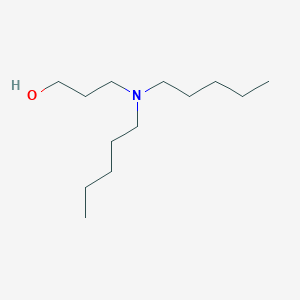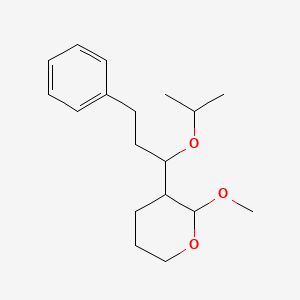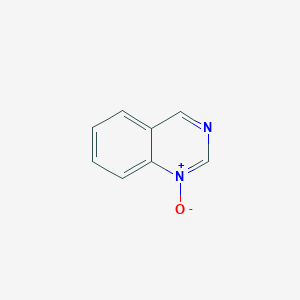
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is a chemical compound with the molecular formula C13H14N2O2. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a methoxyphenyl group, and a methyl group, along with an oxide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide typically involves the reaction of 2-chloronicotinic acid with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced to remove the oxide group, forming the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Corresponding amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-: Lacks the oxide group.
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-: Lacks both the methyl and oxide groups.
2-Pyridinecarboxamide, N-(4-methylphenyl)-6-methyl-: Lacks the methoxy group.
Uniqueness
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where these properties are required.
Eigenschaften
CAS-Nummer |
56387-85-0 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-3-5-13(16(10)18)14(17)15-11-6-8-12(19-2)9-7-11/h3-9H,1-2H3,(H,15,17) |
InChI-Schlüssel |
SRMQFNBPBMOUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

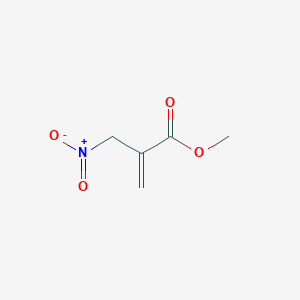

![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)


![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
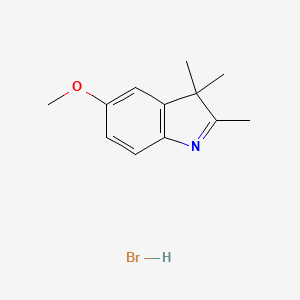
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
